molecular formula C20H23N3O3 B5559316 (1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol

(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol

Cat. No. B5559316
M. Wt: 353.4 g/mol
InChI Key: XLBPZRJKHZGAOY-CALCHBBNSA-N
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Description

Synthesis Analysis

Synthesis of azaspiro compounds, including those with similar frameworks, involves intricate organic synthesis techniques. One method for synthesizing azaspiro nonanes involves one-pot reactions, such as the Mn(III)-based oxidation of 4-acylpyrrolidine-2,3-diones, leading to the formation of azaspiro nonanediones in good yields (Thanh‐Truc Huynh et al., 2017)(source). This method showcases the efficiency and versatility of synthesis approaches for structurally complex azaspiro compounds.

Molecular Structure Analysis

The molecular structure of azaspiro compounds is characterized by their spirocyclic nature, where a pyrimidine or similar heterocyclic component is often part of the core structure. For instance, studies on azaspiro[4.4]nonane derivatives focus on their conformation and stereochemistry, which are crucial for their biological activity and interaction with biological targets (Josep Aiguadé et al., 2001)(source).

Chemical Reactions and Properties

Azaspiro compounds undergo various chemical reactions, including glycosylation, oxidation, and polymerization, depending on their functional groups and structural configuration. For example, azaspiro[4.5]decane derivatives have been synthesized and evaluated for anticancer activity, illustrating the functional versatility of these compounds (E. M. Flefel et al., 2017)(source).

Physical Properties Analysis

The physical properties of azaspiro compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are central to understanding the applications and functionality of azaspiro compounds. For instance, the introduction of fluorinated groups into azaspiro[4.4]nonane derivatives has been shown to enhance their anticonvulsant activity, highlighting the impact of chemical modifications on biological properties (J. Obniska et al., 2006)(source).

Scientific Research Applications

Synthesis and Anticancer Activity

New 1-thia-azaspiro[4.5]decane derivatives have been synthesized, showing moderate to high inhibition activities against various human cancer cell lines, such as HepG-2 (liver), PC-3 (prostate), and HCT116 (colorectal carcinoma). These compounds exemplify the broader class of azaspiro derivatives' potential in anticancer research (Flefel et al., 2017).

Anticonvulsant Properties

A series of N-phenylamino derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones were developed, showing promising anticonvulsant properties. Among them, N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione exhibited significant anti-seizure properties in animal models, highlighting the potential of azaspiro compounds in neuropharmacology (Kamiński et al., 2008).

Antimicrobial Activity

The substituted aryl amides of 3-arylmethyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylic acids showed notable antimicrobial activity against various strains, including Candida albicans and gram-positive microorganisms like Staphylococcus aureus and Bacillus subtilis. These findings suggest azaspiro derivatives as potential antimicrobial agents (Krolenko et al., 2016).

GPR119 Agonists for Diabetes Treatment

7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists with significant effects on glucose lowering in diabetic rat models. These results indicate the potential of such compounds in the development of new treatments for diabetes (Matsuda et al., 2018).

Antibacterial Activity Against Respiratory Pathogens

Novel 7-azaspiro[3.5]nonane derivatives demonstrated potent antibacterial activity against key respiratory pathogens, including multidrug-resistant and quinolone-resistant strains, pointing to their potential in treating respiratory tract infections (Odagiri et al., 2013).

properties

IUPAC Name

[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]-(2-methyl-4-phenylpyrimidin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-21-12-15(18(22-13)14-5-3-2-4-6-14)19(26)23-9-7-20(8-10-23)16(24)11-17(20)25/h2-6,12,16-17,24-25H,7-11H2,1H3/t16-,17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLBPZRJKHZGAOY-CALCHBBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)C(CC4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)N3CCC4(CC3)[C@@H](C[C@@H]4O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol

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